molecular formula C20H17F2N3O2 B2732624 N-(2,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 941930-61-6

N-(2,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide

Cat. No.: B2732624
CAS No.: 941930-61-6
M. Wt: 369.372
InChI Key: HKCCTMRAUJZGFL-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide is a synthetic small molecule belonging to the pyridazinone class of heterocyclic compounds. This acetamide derivative is of significant interest in medicinal chemistry and pharmacological research, particularly in the investigation of novel oncological therapeutics. Pyridazinone-based compounds are actively being explored for their potential to modulate challenging biological targets. For instance, recent patent literature highlights the use of structurally related pyridazinone-derived compounds as modulators of the MYC oncogene, a family of transcription factors that play a critical role in regulating cell proliferation and are implicated in a wide array of cancers . By targeting such pathways, these compounds represent a promising strategy for the development of antineoplastic agents . The molecular structure of this compound, which features a pyridazinone core linked to substituted phenyl rings via an acetamide chain, is designed to interact with specific enzymatic or receptor sites. Researchers can utilize this compound as a key chemical tool to probe biological mechanisms and validate novel targets in vitro. Intended Use and Handling: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary application. Proper safety protocols, including the use of personal protective equipment, should always be followed when handling this chemical.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2/c1-12-3-5-15(13(2)9-12)17-7-8-20(27)25(24-17)11-19(26)23-18-6-4-14(21)10-16(18)22/h3-10H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCCTMRAUJZGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide typically involves multiple steps:

  • Formation of the Pyridazinone Core: : The pyridazinone core can be synthesized through the cyclization of hydrazine derivatives with diketones or ketoesters. For instance, reacting 2,4-dimethylphenylhydrazine with ethyl acetoacetate under reflux conditions in the presence of an acid catalyst can yield the desired pyridazinone intermediate.

  • Introduction of the Acetamide Group: : The acetamide group can be introduced by reacting the pyridazinone intermediate with chloroacetyl chloride in the presence of a base such as triethylamine. This step typically requires an inert atmosphere and low temperatures to prevent side reactions.

  • Substitution with 2,4-difluorophenyl Group: : The final step involves the nucleophilic substitution of the acetamide intermediate with 2,4-difluoroaniline. This reaction can be facilitated by using a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the carbonyl group in the pyridazinone ring can yield the corresponding alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted by nucleophiles under appropriate conditions, such as using strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium hydride (NaH) or organolithium reagents.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in drug development.

    Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.

Medicine

    Therapeutic Agents: Explored for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

    Drug Design: Used as a lead compound in the design of new pharmaceuticals.

Industry

    Material Science:

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance its binding affinity and metabolic stability, allowing it to effectively modulate biological pathways. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key binding domains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related acetamide derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity Potency/IC₅₀ (if available) Source
N-(2,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide Pyridazinone core, 2,4-difluorophenyl, 2,4-dimethylphenyl substituents Not explicitly reported (inference: kinase or pesticidal activity) N/A Synthesized analog
2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-2-yl)acetamide () Pyridazinone core, 4-fluorophenyl, pyridinyl substituents Likely kinase inhibition (pyridinyl group common in kinase binders) N/A Research compound
2-((3-(2,4-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide () Pyrimidinone core, thioether linkage, trifluoromethyl-benzothiazole CK1 kinase inhibitor IC₅₀ = 0.12 µM (CK1δ) Journal paper
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide () Pyridinecarboxamide, 2,4-difluorophenyl, trifluoromethylphenoxy Herbicide (diflufenican) High herbicidal activity Pesticide database
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide () Chromenone-pyrazolopyrimidine hybrid, fluorophenyl groups Kinase inhibition (e.g., Aurora kinase) Mass: 571.2 (M++1) Patent example

Key Observations :

Substituent Effects on Activity: The 2,4-difluorophenyl group (shared with diflufenican in ) is associated with enhanced pesticidal activity due to increased hydrophobicity and target binding . In contrast, the pyridinyl substituent in may favor kinase interactions . Pyridazinone vs. Pyrimidinone Cores: Pyridazinone-based compounds (e.g., the target compound) often exhibit distinct electronic properties compared to pyrimidinone derivatives (), affecting binding to enzymes like kinases .

Biological Applications :

  • The target compound’s 2,4-dimethylphenyl group may reduce metabolic degradation compared to smaller substituents (e.g., methoxy in ), as seen in pesticidal analogs .
  • Trifluoromethyl groups () are frequently used to enhance potency and bioavailability in both agrochemicals and pharmaceuticals .

Synthetic Complexity: The target compound’s synthesis likely involves coupling a pyridazinone intermediate with 2,4-difluorophenylacetamide, analogous to methods in (chromenone-pyrazolopyrimidine synthesis) .

Unresolved Questions :

  • The exact biological target of the compound remains unclear. Its structural similarity to CK1 inhibitors () and pesticidal acetamides () warrants further enzymatic screening.
  • Comparative solubility and pharmacokinetic data are needed to evaluate advantages over existing analogs.

Biological Activity

N-(2,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide is a synthetic compound that has gained attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C20H17F2N3O2
  • Molecular Weight : 367.37 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of anticonvulsant and anti-inflammatory effects.

Anticonvulsant Activity

A study investigating the anticonvulsant properties of related compounds found that modifications in the phenyl ring significantly influenced their efficacy. The introduction of fluorine atoms was noted to enhance the metabolic stability and biological activity of such compounds. For instance, derivatives with trifluoromethyl groups showed promising results in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests for seizure protection .

Table 1: Anticonvulsant Activity Results

CompoundMES Test (mg/kg)PTZ Test (mg/kg)Observations
Compound A100300Effective in both tests
Compound B50200Effective only in MES
This compoundTBDTBDFurther studies required

The mechanism by which this compound exerts its effects is believed to involve modulation of ion channels and neurotransmitter systems. Specifically, it may interact with voltage-sensitive sodium channels, which are critical in the propagation of action potentials in neurons. The presence of fluorine atoms enhances lipophilicity and CNS penetration, contributing to its pharmacological profile.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound alongside similar pyridazinone derivatives. These studies emphasize structure-activity relationships (SAR) that reveal how different substituents on the phenyl rings impact biological efficacy.

Case Study: Synthesis and Evaluation

In a comparative study involving multiple derivatives:

  • Compounds were synthesized through cyclization reactions followed by acetylation.
  • Biological evaluations included tests for anticonvulsant activity using established animal models.

The results indicated that compounds with specific substituents exhibited enhanced activity against seizures compared to their unsubstituted counterparts. The introduction of fluorine was particularly beneficial for improving pharmacokinetic properties .

Q & A

Q. What are the optimized synthetic routes for N-(2,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide, and what reaction conditions are critical for achieving high yields?

Methodological Answer: The synthesis of pyridazinone-acetamide derivatives typically follows a multi-step approach:

Pyridazinone Core Formation : React hydrazine with diketone intermediates (e.g., 2,4-dimethylphenyl-substituted diketones) under acidic conditions (HCl or H₂SO₄ catalysis) to form the 6-oxopyridazin-1(6H)-yl scaffold .

Acetamide Coupling : Introduce the N-(2,4-difluorophenyl)acetamide moiety via nucleophilic substitution or amide bond formation. Ethyl chloroacetate or activated acetamide derivatives are common reagents, requiring anhydrous conditions in solvents like DMF or dichloromethane .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product. Critical factors include temperature control (0–5°C during coupling steps) and stoichiometric precision to minimize side reactions .

Q. How can researchers characterize the molecular structure and confirm the purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm regiochemistry and substituent positions. Key signals include the pyridazinone NH proton (~δ 12.5 ppm) and aromatic protons from difluorophenyl/dimethylphenyl groups (δ 6.5–8.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phases: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) confirms molecular weight (expected [M+H]⁺ ~424.14 g/mol) .

Q. What initial biological screening approaches are recommended for assessing its pharmacological potential?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against phosphodiesterase 4 (PDE4) via cAMP hydrolysis assays (IC₅₀ determination) using HEK293 cell lysates .
  • Antimicrobial Screening : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity indices (IC₅₀ vs. normal cells like HEK293) .

Advanced Research Questions

Q. What strategies are effective in establishing structure-activity relationships (SAR) for pyridazinone-based derivatives like this compound?

Methodological Answer:

  • Substituent Variation : Systematically modify the 2,4-dimethylphenyl (electron-donating groups) and 2,4-difluorophenyl (electron-withdrawing groups) moieties. Compare bioactivity changes to identify critical pharmacophores .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with PDE4 inhibition data. Training sets should include 20+ analogs with measured IC₅₀ values .
  • Crystallography : Solve X-ray structures of protein-ligand complexes (e.g., PDE4B) to identify binding interactions (e.g., hydrogen bonds with pyridazinone carbonyl) .

Q. How can in vitro to in vivo extrapolation (IVIVE) be applied to predict pharmacokinetic parameters for this compound?

Methodological Answer:

  • Metabolic Stability : Incubate with liver microsomes (human/rat) to measure intrinsic clearance (CLint). Use CYP450 inhibition assays (CYP3A4/2D6) to assess drug-drug interaction risks .
  • Plasma Protein Binding (PPB) : Equilibrium dialysis (human plasma) to quantify unbound fraction (fu). High PPB (>95%) may limit tissue penetration .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Input solubility (logP ~3.2), permeability (Caco-2 assay), and CLint into software (e.g., GastroPlus) to predict oral bioavailability .

Q. What computational methods are used to predict binding interactions between this compound and biological targets like PDE4?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with PDE4B crystal structure (PDB: 1XMY). Prioritize poses with pyridazinone O forming hydrogen bonds to Gln443 and hydrophobic interactions with Phe446 .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Calculate root-mean-square deviation (RMSD) of ligand-protein complexes .
  • Free Energy Perturbation (FEP) : Estimate ΔΔG for substituent modifications (e.g., replacing F with Cl) to validate SAR trends computationally .

Q. How should researchers address batch-to-batch variability in physicochemical properties during scale-up synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression (e.g., carbonyl peak at ~1700 cm⁻¹ for pyridazinone formation) .
  • Design of Experiments (DoE) : Optimize solvent ratios (ethanol/water) and cooling rates during crystallization using response surface methodology (RSM) .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify hygroscopicity or photodegradation risks .

Q. What is the current understanding of this compound’s metabolic pathways and potential toxicity?

Methodological Answer:

  • Phase I Metabolism : Liver microsome studies suggest hydroxylation at the 2,4-dimethylphenyl group (CYP2C9-mediated) and N-defluorination (CYP3A4) as primary pathways .
  • Reactive Metabolite Screening : Trapping assays (glutathione adducts) to detect quinone-imine intermediates, which may cause hepatotoxicity .
  • Ames Test : Use S. typhimurium TA98/TA100 strains to assess mutagenicity. Negative results (0.8–1.2 revertants/plate) indicate low genotoxic risk .

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